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molecular formula C12H7ClN2O3S B3024673 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 339018-42-7

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B3024673
M. Wt: 294.71 g/mol
InChI Key: XZFMVSWFWKULKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034811B2

Procedure details

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione (Bionet, 5.0 g), was suspended in ethanol (120 ml) and hydrazine monohydrate (0.83 ml) was added. The mixture was heated to reflux and stirred at this temperature for 4 hours. The mixture was cooled to room temperature and the solid material was removed by filtration. The filtrate was evaporated under reduced pressure. The residue was re-suspended in diethyl ether (400 ml) and 4M HCl in dioxane (4.25 ml) was added. The solid material was isolated by filtration and dried under vacuum, and gave the title compound (3.3 g). 13C-NMR (DMSO-d6) δ 152.5, 143.3, 133.5, 66.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([CH2:7][O:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:5][N:6]=1.O.NN>C(O)C>[Cl:1][C:2]1[S:3][C:4]([CH2:7][O:8][NH2:9])=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1SC(=CN1)CON1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the solid material was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
4M HCl in dioxane (4.25 ml) was added
CUSTOM
Type
CUSTOM
Details
The solid material was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CON
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 118.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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